beta-Thujaplicine

Description

Contextualization as a Tropolone (B20159) Derivative

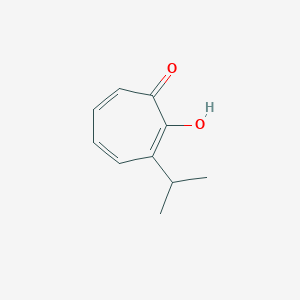

Beta-Thujaplicin is chemically classified as a tropolone derivative. wikipedia.orgselleckchem.comnih.gov The core of its structure is tropolone, which features a unique unsaturated seven-membered carbon ring. wikipedia.orgwikipedia.org Specifically, beta-Thujaplicin is 2-hydroxy-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one. wikipedia.org This structure consists of the seven-membered cycloheptatrienone ring substituted with a hydroxyl group at position 2 and an isopropyl group at position 4. wikipedia.orgnih.gov It is one of three isomers of thujaplicin, with the others being alpha-thujaplicin and gamma-thujaplicin (B1210281), which differ in the position of the isopropyl group on the tropolone ring. wikipedia.orgbris.ac.uk Beta-Thujaplicin is the most common isomer found in nature. wikipedia.org The molecule is an enol and a cyclic ketone. wikipedia.orgnih.gov Tropolones, including beta-Thujaplicin, are noted for their stability in the presence of acids and alkalis and their ability to form stable complexes with metal ions. wikipedia.orgwikipedia.org

Table 1: Chemical and Physical Properties of beta-Thujaplicin

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-hydroxy-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one | wikipedia.org |

| Other Names | Hinokitiol (B123401), 4-Isopropyltropolone, β-Thujaplicin | wikipedia.orgselleckchem.comdrugfuture.com |

| Chemical Formula | C₁₀H₁₂O₂ | wikipedia.org |

| Molar Mass | 164.20 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to pale yellow crystalline powder | sigmaaldrich.comcaymanchem.com |

| Melting Point | 50–52.5 °C (122–126.5 °F) | drugfuture.comnih.govsigmaaldrich.com |

| Boiling Point | 140 °C (284 °F) at 13 hPa | nih.govsigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide. wikipedia.orgcaymanchem.com Sparingly soluble in aqueous buffers. caymanchem.com | wikipedia.orgnih.govcaymanchem.com |

Significance as a Monoterpenoid Secondary Metabolite

In the realm of biochemistry, beta-Thujaplicin is categorized as a monoterpenoid secondary metabolite. wikipedia.orgnih.govresearchgate.net Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The biosynthesis of beta-Thujaplicin involves geranyl pyrophosphate (GPP) as a key intermediate. elsevierpure.com Unlike primary metabolites, which are essential for the basic survival of a plant, secondary metabolites like beta-Thujaplicin are typically involved in defense mechanisms and interactions with the environment. elsevierpure.comresearchgate.net

The presence of beta-Thujaplicin in the heartwood of certain conifers is a prime example of its role in chemical defense. drugfuture.com Its well-documented antimicrobial and antifungal properties contribute significantly to the natural durability and resistance to decay of these trees. wikipedia.orgresearchgate.netresearchgate.net Research has shown that in cell cultures of Cupressus lusitanica, beta-Thujaplicin is produced preferentially at the early stages of an elicited defense response, suggesting its role as a primary defense compound. elsevierpure.com This biological activity has made it a subject of extensive research, positioning it as a lead compound in the discovery of new therapeutic agents. researchgate.netresearchgate.net

Historical Context of its Isolation and Identification as a Non-Benzenoid Aromatic Compound

The discovery of beta-Thujaplicin dates back to 1936 by the Japanese chemist Tetsuo Nozoe. wikipedia.orgbris.ac.uk While working at Taihoku Imperial University in Taiwan, Nozoe isolated the compound from the essential oil of the Taiwanese Hinoki tree (Chamaecyparis taiwanensis) and named it "Hinokitiol". wikipedia.orgbris.ac.uk Around the same period, thujaplicins were also being isolated from the heartwood of the Western red cedar (Thuja plicata). wikipedia.orgdrugfuture.com

A pivotal moment in chemical theory was the identification of beta-Thujaplicin's structure by Tetsuo Nozoe and his colleagues. wikipedia.org They determined that it possessed a seven-membered ring structure, which was a significant finding as it represented the first identification of a non-benzenoid aromatic compound. wikipedia.org Aromatic compounds are typically characterized by the presence of a benzene (B151609) ring; however, non-benzenoid aromatics, like tropolone and its derivatives, exhibit aromatic properties without containing a benzene ring. tcichemicals.comquora.com This discovery expanded the understanding of aromaticity beyond the classic benzene-based systems and opened up a new field of chemical research into non-benzenoid aromatic compounds. researchgate.netepa.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| alpha-Thujaplicin |

| beta-Thujaplicin |

| gamma-Thujaplicin |

| Geranyl pyrophosphate (GPP) |

| Hinokitiol |

Structure

3D Structure

Properties

CAS No. |

1946-74-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |

InChI Key |

TUFYVOCKVJOUIR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)C=CC=C1)O |

Canonical SMILES |

CC(C)C1=C(C(=O)C=CC=C1)O |

Other CAS No. |

1946-74-3 |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies

Distribution in Plant Species and Families

The distribution of beta-Thujaplicin is largely concentrated within the Cupressaceae family. wikipedia.orgresearchgate.netwikipedia.org

Prominent Presence in Cupressaceae Trees

Beta-Thujaplicin is a significant extractive in the heartwood of several prominent tree species within the Cupressaceae family. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net

Chamaecyparis obtusa (Hinoki Cypress)

Chamaecyparis obtusa, commonly known as Hinoki cypress, is a key source of beta-Thujaplicin. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.nettandfonline.com Beta-Thujaplicin was first isolated from this species in 1936, leading to its alternative name, hinokitiol (B123401). wikipedia.org It has been isolated from the essential oil of Hinoki wood. tandfonline.com Studies have also identified beta-Thujaplicin in the leaves of C. obtusa. nih.gov

Thuja plicata (Western Red Cedar)

Thuja plicata, or Western Red Cedar, is another well-established source of beta-Thujaplicin. wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net Thujaplicins were initially purified from the heartwood of Thuja plicata. wikipedia.org Beta-Thujaplicin is a primary fungitoxic monoterpene-derived tropolone (B20159) found in the heartwood of Western Red Cedar. sfu.ca The concentration of beta-Thujaplicin can vary within and between trees, as well as between different populations (e.g., coastal vs. interior). researchgate.netoup.com Studies have analyzed the content of beta-Thujaplicin in ethanol (B145695) extracts of Thuja plicata heartwood using high-performance liquid chromatography (HPLC). researchgate.netoup.com The concentration of extractives, including beta-Thujaplicin, is typically highest in the outer heartwood and decreases towards the pith. oup.comcdnsciencepub.com

Data on beta-Thujaplicin concentration in Thuja plicata heartwood:

| Compound | Average Concentration (ppm, oven-dried wood mass) |

| Beta-Thujaplicin | 1893 researchgate.netcdnsciencepub.com |

| Gamma-Thujaplicin (B1210281) | 1971 researchgate.netcdnsciencepub.com |

| Total Thujaplicins | >10000 researchgate.netcdnsciencepub.com |

Note: These values represent average concentrations and can vary. researchgate.netoup.com

Thujopsis dolabrata var. hondai (Hiba Arborvitae)

Thujopsis dolabrata var. hondai, known as Hiba Arborvitae, is recognized for containing beta-Thujaplicin, which contributes to the high durability of its wood. researchgate.netwikipedia.orgresearchgate.netresearchgate.netbotanyjournals.com Beta-Thujaplicin, along with other hinokitiol-related compounds like gamma-thujaplicin and beta-dolabrin, have been isolated from the wood of this species. nih.govnih.govjst.go.jpresearchgate.net Research has investigated the differences in beta-Thujaplicin content between plantation-grown and naturally grown Thujopsis dolabrata var. hondai trees, finding that plantation-grown trees can have significantly higher content, although with considerable variation. researchgate.net The beta-Thujaplicin content in Thujopsis dolabrata var. hondai heartwood has been reported to range from 0.29 to 3.67 mg/g (oven-dry weight basis). researchgate.net

Cupressus lusitanica (Mexican Cypress)

Cupressus lusitanica, the Mexican Cypress, is another species known to contain beta-Thujaplicin. researchgate.netwikipedia.orgresearchgate.net This species has been utilized in plant cell culture studies to investigate the biosynthesis and production of beta-Thujaplicin. researchgate.netoup.comtandfonline.comkyushu-u.ac.jpnih.govoup.comnih.govbibliotekanauki.plresearchgate.netoup.com Cupressus lusitanica cell cultures have shown the ability to accumulate beta-Thujaplicin, particularly when treated with elicitors such as yeast extract or methyl jasmonate. researchgate.netoup.comtandfonline.comkyushu-u.ac.jpnih.govoup.combibliotekanauki.plresearchgate.netoup.com Advanced isolation methods in cell cultures involve extracting beta-Thujaplicin from both the cells and the culture medium using solvents like ethyl acetate (B1210297). oup.comtandfonline.comkyushu-u.ac.jpoup.comresearchgate.net Improved production has been achieved using high cell density and fungal elicitor treatment in a medium with high ferrous ion concentration. nih.govresearchgate.net

Other Genera within Cupressaceae (e.g., Juniperus)

Beyond the most prominent sources, beta-Thujaplicin has also been detected in other genera within the Cupressaceae family. researchgate.netbotanical-dermatology-database.info For instance, the presence of beta-Thujaplicin has been reported in trace amounts in the heartwood of certain Juniperus species, such as Juniperus virginiana. botanical-dermatology-database.info The Cupressaceae family as a whole is known to produce tropolone compounds, including beta- and gamma-thujaplicin, which are considered principal contact allergens within the family. botanical-dermatology-database.info Other genera mentioned in the context of tropolone presence include Calocedrus and Chamaecyparis formosensis. researchgate.netbotanical-dermatology-database.infonih.gov

Advanced Isolation Methodologies

Isolation of beta-Thujaplicin from wood typically involves extraction using solvents. wikipedia.orgresearchgate.netoup.comkyushu-u.ac.jpgoogle.com Methods mentioned include extraction with ethanol or methanol. researchgate.netoup.comkyushu-u.ac.jpscispace.com Supercritical carbon dioxide (scCO2) treatment has also been explored as an extraction method, showing that the yield of beta-Thujaplicin from wood can increase with increasing extraction temperature. researchgate.net Optimal conditions for extracting beta-Thujaplicin from Thujopsis dolabrata wood using scCO2 were found to be 300°C and 19.61 MPa. researchgate.net Following extraction, chromatographic techniques such as silica (B1680970) gel column chromatography and preparative thin layer chromatography, as well as HPLC, are used for purification and analysis. researchgate.netoup.comkyushu-u.ac.jp

In the context of plant cell cultures, beta-Thujaplicin can be extracted from homogenized cells and the culture medium using solvents like ethyl acetate. oup.comtandfonline.comkyushu-u.ac.jpoup.comresearchgate.net The extracted beta-Thujaplicin content can then be determined using methods like gas chromatography (GC) or HPLC. researchgate.netoup.comtandfonline.comkyushu-u.ac.jp Techniques involving the formation of a beta-Thujaplicin-BF2 complex have been used for analysis by HPLC. oup.com

Localization within Plant Tissues (e.g., Heartwood Resin)

Beta-Thujaplicin is primarily localized within the heartwood of Cupressaceae trees wikipedia.orgresearchgate.net. The heartwood, the inner part of a tree trunk, consists of dead cells nih.gov. Strong biosynthetic activity occurs at the boundary between the sapwood (outer, living part) and the heartwood, where stored carbohydrates are converted into secondary metabolites, including tropolones like beta-Thujaplicin nih.gov. These extractives are then deposited in the heartwood and are believed to contribute to the wood's natural durability and resistance to decay and insect attacks wikipedia.orgnih.govresearchgate.net. Beta-Thujaplicin is considered a major phytoalexin in certain Cupressaceae species, such as Cupressus lusitanica, Thuja occidentalis, and Calocedrus formosana, providing long-term preservation against fungi, bacteria, and insects researchgate.net.

Beta-Thujaplicin has been identified in the heartwood of several Cupressaceae species, including:

Chamaecyparis obtusa (Hinoki cypress) wikipedia.orgwikipedia.orgnih.gov

Thuja plicata (Western red cedar) wikipedia.orgwikipedia.orgnih.gov

Thujopsis dolabrata var. hondai wikipedia.orgwikipedia.orgactahort.org

Cupressus lusitanica (Mexican cypress) researchgate.netactahort.org

Chamaecyparis formosensis nih.gov

Thuja occidentalis researchgate.netactahort.org

Hiba arboruitae actahort.org

Juniperus communis wikidata.org

The concentration of hinokitiol (beta-Thujaplicin) can vary among species and even within different parts of the same tree. For instance, concentrations have been reported as 0.1-0.2% in Chamaecyparis taiwanensis (2 mg per 1 g of dry sawdust), 0.04% in Juniperus cedrus and Thujopsis dolabrata var. hondai (0.4 mg per 1 g of dry sawdust), and 0.02% in Chamaecyparis obtusa (0.2 mg per 1 g of dry sawdust) wikipedia.org. Research on Thuja plicata heartwood has shown substantial variation in beta-Thujaplicin content within and between trees from different regions nih.gov.

Advanced Extraction and Separation Techniques

The isolation of beta-Thujaplicin from plant matrices involves various extraction and separation techniques aimed at obtaining the compound in a purified form.

Solvent Extraction Methodologies

Solvent extraction is a common method used to isolate thujaplicins from wood wikipedia.org. This technique involves using appropriate solvents to dissolve and extract the target compounds from the plant material. For instance, ethanol has been used to extract components, including beta-Thujaplicin, from the heartwood of Thuja plicata nih.gov. Research has indicated that solvent extraction methods can yield higher amounts of thujaplicins compared to water or steam extraction google.com. Polar solvents can be used to extract tropolones and other compounds, followed by mixing the polar solvent phase with a substantially immiscible nonpolar solvent to partition the tropolones into the nonpolar phase google.com.

Supercritical Fluid Extraction (e.g., CO2)

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is recognized as an effective and environmentally friendly technique for extracting natural biologically active compounds ijcce.ac.irsibiotech.com. This method utilizes CO2 under supercritical conditions (above its critical temperature of 31°C and pressure of 74 bar), where it exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix and dissolve compounds sibiotech.com. SFE with CO2 is considered an appropriate alternative for extraction and purification in various industries, including cosmetics, pharmaceuticals, and food supplements researchgate.net. While the provided search results mention SFE with CO2 for extracting other compounds like beta-carotene (B85742) ijcce.ac.ir, and generally for extracting natural products from plant materials sibiotech.com, they also indicate that supercritical fluid extraction is among the techniques used for the extraction of thujaplicins researchgate.netafs-journal.org. The solubility behavior of compounds in supercritical CO2 is a crucial factor in the design of SFE processes researchgate.net.

Chromatographic Separation Techniques (e.g., Analytical and Preparative GC, HPLC)

Chromatographic techniques are essential for the separation and analysis of beta-Thujaplicin from complex plant extracts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Analytical and preparative GC are used for the analysis and separation of compounds, including beta-Thujaplicin acs.org. GC is suitable for volatile or semi-volatile compounds and is often coupled with Mass Spectrometry (GC-MS) for identification and quantification nih.gov.

HPLC is widely used for the separation and quantitative analysis of beta-Thujaplicin and other related compounds in plant extracts nih.govsielc.comsielc.comresearchgate.netresearchgate.netd-nb.info. Reverse-phase HPLC methods are frequently utilized, employing columns such as C18 or specialized reverse-phase columns nih.govsielc.comsielc.com. The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water, often with the addition of an acid such as phosphoric acid sielc.comsielc.com. For Mass Spectrometry compatibility, formic acid can replace phosphoric acid sielc.comsielc.com. HPLC methods can be scaled up for preparative separation to isolate larger quantities of beta-Thujaplicin sielc.comsielc.com. Studies have used HPLC with diode array detection to analyze and quantify beta-Thujaplicin in ethanol extracts of Thuja plicata heartwood nih.gov. The separation of compounds with a wide range of polarities can be achieved using appropriate HPLC columns and methods nih.gov. HPLC analysis has also been used to detect and quantify beta-Thujaplicin glycoside products in plant cell cultures d-nb.info.

Here is a summary of some chromatographic methods and conditions mentioned:

| Technique | Column Type | Mobile Phase Components | Application | Reference |

| HPLC | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Analytical/Preparative Separation | sielc.comsielc.com |

| HPLC | Newcrom C18 (RP) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Analytical Separation | sielc.com |

| HPLC | Inertsil ODS 3 3-micro (RP) | Ethanol extract of heartwood | Quantitative Analysis | nih.gov |

| HPLC | CAPCELLPAK R&D C18 | MeOH:H2O (9:11, v/v) | Detection/Quantification of Glycosides | d-nb.info |

| GC | Not specified | Not applicable | Analysis | acs.org |

| GC-MS | Not specified | Not applicable | Analysis/Identification | nih.govresearchgate.net |

Biosynthesis and Metabolic Pathways

General Terpenoid Biosynthesis Pathways

Terpenoid biosynthesis in plants is compartmentalized, with the MVA pathway typically operating in the cytosol and mitochondria, while the MEP pathway is localized in the plastids (such as chloroplasts) researchgate.netkegg.jptandfonline.compnas.org. These pathways produce the fundamental C5 precursors, IPP and DMAPP, which are then condensed by prenyltransferases to form larger isoprenoid precursors like geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). researchgate.netkegg.jpnih.gov

Mevalonic Acid (MVA) Pathway

The MVA pathway initiates in the cytosol with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT). researchgate.netresearchgate.netnih.gov A third molecule of acetyl-CoA is then added by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) to yield HMG-CoA. nih.gov HMG-CoA reductase (HMGR), a key regulatory enzyme, reduces HMG-CoA to mevalonate (B85504). nih.govkyushu-u.ac.jp Subsequent phosphorylation steps catalyzed by mevalonate kinase and phosphomevalonate kinase lead to mevalonate 5-diphosphate, which is finally decarboxylated by mevalonate diphosphate decarboxylase to produce IPP. nih.gov The MVA pathway is generally associated with the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netkegg.jpnih.gov

Here is a simplified overview of the MVA pathway intermediates:

| Intermediate | Description |

| Acetyl-CoA | Initial precursor |

| Acetoacetyl-CoA | Formed by condensation of two acetyl-CoA |

| HMG-CoA | Formed by addition of a third acetyl-CoA |

| Mevalonate | Reduced product of HMG-CoA |

| Mevalonate-5-phosphate | Phosphorylated mevalonate |

| Mevalonate 5-diphosphate | Double phosphorylated mevalonate |

| Isopentenyl diphosphate (IPP) | Five-carbon isoprenoid building block |

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, operates in the plastids and utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. researchgate.nettandfonline.commdpi.comnih.gov The initial step involves the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS), to form DXP. tandfonline.com DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR). nih.gov A series of subsequent enzymatic steps convert MEP into IPP and its isomer DMAPP. researchgate.nettandfonline.com The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plants. researchgate.netkegg.jpnih.gov Beta-Thujaplicine, being a monoterpenoid derivative, is primarily synthesized via the MEP pathway. researchgate.net

Here is a simplified overview of the MEP pathway intermediates:

| Intermediate | Description |

| Pyruvate | Initial precursor |

| Glyceraldehyde-3-phosphate | Initial precursor |

| 1-deoxy-D-xylulose-5-phosphate (DXP) | Formed by condensation of pyruvate and G3P |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Reduced product of DXP |

| Isopentenyl diphosphate (IPP) | Five-carbon isoprenoid building block |

| Dimethylallyl diphosphate (DMAPP) | Isomer of IPP, also a five-carbon building block |

While the MVA and MEP pathways are generally considered compartmentalized, there is some evidence of metabolic crosstalk and exchange of IPP/DMAPP pools between the cytosol and plastids, particularly in the context of secondary metabolism. tandfonline.compnas.orgnih.gov

Specific Biosynthetic Routes to this compound

The biosynthesis of this compound involves the conversion of geranyl diphosphate (GPP), a C10 precursor derived from the MEP pathway, into the tropolone (B20159) structure. researchgate.netnih.gov While the exact enzymatic steps and intermediates leading to the formation of the seven-membered tropolone ring in plants are not yet fully elucidated, research has identified key intermediates and proposed potential pathways. scirp.orgresearchgate.net

Tropolone Ring Formation Pathways

The formation of the characteristic seven-membered tropolone ring of this compound is a crucial step. In fungi, tropolone biosynthesis has been shown to involve the oxidative ring expansion of a benzenoid precursor, often catalyzed by dioxygenase enzymes. chemrxiv.orgmdpi.compnas.orgnih.gov For instance, in the biosynthesis of stipitatic acid in Talaromyces stipitatus, a non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative ring expansion of a cyclohexadienone intermediate. chemrxiv.orgpnas.orgnih.gov

In plants, the mechanism of tropolone ring formation in thujaplicin biosynthesis is still under investigation. However, it is understood to involve a ring expansion from a six-membered monoterpene precursor. researchgate.net Putative 2-oxoglutarate/Fe(II)-dependent dioxygenases have been identified as candidates for catalyzing the ring expansion of monoterpenes into tropolones in Thuja plicata. sfu.ca

Intermediates and Precursors (e.g., olefin monoterpene intermediate terpinolene)

Geranyl diphosphate (GPP), formed from IPP and DMAPP via GPP synthase, serves as the direct precursor for monoterpenes, including those that may lead to this compound. nih.govnih.gov Research, particularly in Cupressus lusitanica cell cultures, strongly suggests that the olefin monoterpene intermediate terpinolene (B10128) is a key precursor in the this compound biosynthetic pathway. scirp.orgresearchgate.netresearchgate.netthegoodscentscompany.com Studies involving feeding experiments with labeled precursors and analysis of enzyme activities have supported the role of terpinolene. scirp.orgresearchgate.net

Further investigation into the metabolism of terpinolene in Cupressus lusitanica cultured cells has identified 5-isopropylidene-2-methylcyclohex-2-enol (IME) and 1,6-epoxy-4(8)-p-menthen-2-ol (EMO) as potential intermediates in the pathway from terpinolene to this compound. scirp.orgresearchgate.net Cytochrome P450 monooxygenases appear to be involved in the oxidative metabolism of terpinolene to these hydroxylated and epoxidized intermediates. scirp.orgresearchgate.net

A simplified proposed pathway involving terpinolene as an intermediate is shown below:

| Step | Proposed Intermediate(s) | Involved Enzyme Class (Putative) |

| MEP Pathway Products | IPP, DMAPP | Various |

| Condensation to C10 | Geranyl diphosphate (GPP) | GPP Synthase |

| Conversion to Monoterpene Skeleton | Terpinolene | Terpene Synthase |

| Oxidative Metabolism of Terpinolene | 5-isopropylidene-2-methylcyclohex-2-enol (IME), 1,6-epoxy-4(8)-p-menthen-2-ol (EMO) | Cytochrome P450 Monooxygenases |

| Ring Expansion and Tropolone Formation | This compound | Dioxygenase (Putative) |

It is important to note that the precise enzymatic cascade and the mechanism by which the seven-membered ring is formed from terpinolene or its derivatives in plants are still areas of active research. researchgate.net

Regulation and Induction of this compound Biosynthesis

The biosynthesis of this compound, like other plant secondary metabolites, is subject to regulation and can be induced by various factors, particularly environmental cues and signals related to defense. In Cupressus lusitanica cell cultures, the production of this compound can be stimulated by elicitors, such as yeast elicitor, hydrogen peroxide (H2O2), and methyl jasmonate. oup.comresearchgate.net

Research indicates that signaling pathways involving jasmonate and ethylene (B1197577) play integral roles in the elicitor-induced biosynthesis of this compound. oup.comresearchgate.net Elicitor treatment stimulates the biosynthesis of both jasmonate and ethylene, which in turn induce this compound accumulation. oup.comresearchgate.net Inhibitors of jasmonate and ethylene biosynthesis or signal transduction can partly block the elicitor-induced production of this compound, suggesting their involvement in the regulatory network. oup.com The jasmonate pathway appears to act as a main control, while the ethylene pathway may function as a fine modulator for this compound accumulation. researchgate.net Both pathways can be regulated upstream by calcium ions (Ca2+). researchgate.net

Furthermore, studies in Cupressus lusitanica cell cultures suggest that this compound synthesis might be regulated by a product feedback mechanism, where excess accumulation of this compound is relieved by its conversion to methyl ether. researchgate.net This indicates a level of metabolic control to prevent over-accumulation of the compound. This compound biosynthesis also appears to compete with the biosynthesis of other monoterpenes for common precursor pools, with this compound predominantly produced at early stages of elicitation and other monoterpenes accumulating later. nih.gov This suggests a dynamic regulation of metabolic flux directing precursors towards different end products depending on the timing and specific cellular conditions. nih.gov

Elicitor-Induced Production (e.g., Yeast Elicitor, H2O2)

Elicitors, such as yeast elicitor (YE) and hydrogen peroxide (H2O2), are known to stimulate the biosynthesis of beta-thujaplicin in Cupressus lusitanica cell cultures oup.comnih.govresearchgate.netsaudijournals.com. YE treatment leads to a significant increase in beta-thujaplicin production, often exceeding the levels induced by methyl jasmonate or H2O2 alone oup.comresearchgate.net. This elicitor-induced production is mediated by a series of signaling events initiated by the interaction of elicitors with plasma membrane receptors oup.comsaudijournals.com. These interactions can activate receptor-coupled G-proteins, which in turn influence ion channels and downstream signaling cascades oup.comnih.govoup.com.

H2O2, a reactive oxygen species (ROS), also acts as a signal molecule in the induction of beta-thujaplicin oup.comnih.govnih.govresearchgate.net. Studies have shown that exogenous application of H2O2 can stimulate beta-thujaplicin accumulation and activate lipoxygenase, a key enzyme in the jasmonate pathway oup.comnih.govresearchgate.net. The oxidative burst, characterized by a transient production of H2O2, is observed following elicitation and appears to mediate the elicitor-induced accumulation of beta-thujaplicin oup.comnih.govsaudijournals.comnih.gov. Inhibiting H2O2 production or removing it from the culture medium suppresses elicitor-induced beta-thujaplicin accumulation, while adding exogenous H2O2 or an H2O2-generating system can stimulate it nih.gov.

Peroxidases also play a role in the elicitor-induced production of beta-thujaplicin, potentially contributing to H2O2 generation nih.gov.

Hormonal Modulation of Accumulation

Plant hormones, particularly jasmonates and ethylene, play crucial roles in modulating beta-thujaplicin accumulation oup.comoeno-one.euresearchgate.netnih.gov. These hormones are considered integral parts of the elicitor signaling pathway leading to beta-thujaplicin biosynthesis oup.comresearchgate.netnih.gov.

Role of Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key component in the induction of beta-thujaplicin biosynthesis oup.comoup.comsaudijournals.comresearchgate.netnih.gov. Methyl jasmonate (MeJA) and jasmonate (JA) treatments induce beta-thujaplicin accumulation in C. lusitanica cell cultures oup.comnih.gov. Elicitor treatment also stimulates the endogenous accumulation of JA before the increase in beta-thujaplicin levels oup.comnih.gov. Research indicates that elicitor-induced JA biosynthesis is necessary and sufficient for beta-thujaplicin accumulation oup.com. The jasmonate pathway is involved in the activation of defense responses and the accumulation of defense compounds in plants oup.comoup.com. Lipoxygenase, an important enzyme in jasmonate biosynthesis, is stimulated by treatments that induce beta-thujaplicin production, suggesting its involvement in the process oup.comnih.govresearchgate.netsaudijournals.com.

Role of Ethylene Signaling Pathway

The ethylene signaling pathway also contributes to the regulation of beta-thujaplicin production oup.comoeno-one.euresearchgate.netnih.govfrontiersin.org. Ethylene (ET) can induce the production of beta-thujaplicin oup.comresearchgate.net. Elicitor treatment stimulates the biosynthesis of ethylene, similar to its effect on jasmonate oup.comresearchgate.net. Inhibitors of ethylene biosynthesis or signal transduction can partly block the elicitor-induced accumulation of beta-thujaplicin oup.comresearchgate.netnih.gov.

Interactions Between Jasmonate and Ethylene Pathways

The jasmonate and ethylene signaling pathways interact in the mediation of beta-thujaplicin production oup.comoeno-one.euresearchgate.netnih.govfrontiersin.orgoup.com. This interaction is described as a complex interplay where the jasmonate pathway often acts as a main control mechanism, while the ethylene pathway serves as a fine modulator for beta-thujaplicin accumulation oup.comresearchgate.netnih.govfrontiersin.orgoup.com. Methyl jasmonate treatment can induce ethylene production, but ethylene does not appear to induce jasmonate biosynthesis oup.comresearchgate.netnih.govoup.com. Blocking jasmonate biosynthesis significantly inhibits ethylene-induced beta-thujaplicin accumulation, while blocking ethylene biosynthesis only partly blocks methyl jasmonate-induced accumulation oup.comresearchgate.netnih.govoup.com. This suggests a hierarchical relationship where jasmonate signaling is more central to the induction.

Interactive Data Table: Hormonal Effects on Beta-Thujaplicin Production

| Treatment | Beta-Thujaplicin Production Level (Relative to Control) | Effect on Jasmonate Biosynthesis | Effect on Ethylene Biosynthesis | Source |

| Yeast Elicitor | High | Stimulated | Stimulated | oup.comoup.comresearchgate.netresearchgate.netnih.gov |

| Methyl Jasmonate | Moderate | Stimulated | Induced Ethylene Production | oup.comoup.comresearchgate.netresearchgate.netnih.govoup.com |

| Ethylene | Induced Production | No Induction | - | oup.comresearchgate.netnih.govoup.com |

| H2O2 | Moderate | Stimulated | - | oup.comnih.govresearchgate.netsaudijournals.com |

Upstream Regulation by Calcium Signaling (e.g., Ca2+ influx)

Calcium signaling plays a critical upstream regulatory role in the biosynthesis of beta-thujaplicin oup.comnih.govoup.comsaudijournals.comoup.comresearchgate.netnih.gov. Elicitor treatment leads to Ca2+ influx, which is required for the induced production of beta-thujaplicin oup.comnih.govoup.com. Treatment with calcium ionophores, such as A23187, alone can stimulate beta-thujaplicin production and enhance elicitor-induced accumulation oup.comnih.gov. Conversely, inhibitors of calcium influx, such as LaCl3 and EGTA, partially block the accumulation of beta-thujaplicin induced by elicitors or calcium ionophores oup.comnih.govoup.com. These findings indicate that extracellular Ca2+ influx is a necessary step in the signaling pathway oup.comnih.govoup.com.

Calcium signaling is also linked to the modulation of lipoxygenase activity, suggesting a connection between calcium, G-proteins, and the jasmonate pathway in mediating elicitor signals to beta-thujaplicin accumulation oup.comnih.govsaudijournals.comoup.com. Both the ethylene and jasmonate signaling pathways can be regulated upstream by Ca2+ oup.comresearchgate.netnih.govoup.com. Ca2+ influx has been shown to negatively regulate ethylene production and differentially regulate elicitor- or methyl jasmonate-stimulated ethylene production oup.comresearchgate.netnih.govoup.com.

Impact of Oxidative Stress on Production

Oxidative stress, often characterized by the production of reactive oxygen species (ROS) like H2O2, significantly impacts the production of beta-thujaplicin oeno-one.eunih.gov. Oxidative stress is a common physiological challenge for plants and can occur in cell cultures under normal conditions or in response to stressors like excess iron nih.gov. ROS production can enhance ethylene and beta-thujaplicin production nih.gov. H2O2 acts as a positive signal for beta-thujaplicin production, while superoxide (B77818) anion radical (O2•-) can negatively affect its induction and promote cell death nih.gov. Iron stress enhances ROS production via the Fenton reaction and promotes beta-thujaplicin production through ROS-induced lipid peroxidation, which may activate cyclic oxylipin and ethylene pathways nih.gov. Evaluating oxidative stress and plant responses in cell culture is considered important for understanding the biochemical processes and maximizing the productivity of secondary metabolites like beta-thujaplicin nih.gov.

Interactive Data Table: Impact of Oxidative Stress on Beta-Thujaplicin Production

| Condition | ROS Production | Beta-Thujaplicin Production | Ethylene Production | Cell Growth | Lipid Peroxidation | Cell Death | Source |

| Normal Conditions | Occurs at late stages | - | - | - | - | - | nih.gov |

| Fe2+ Stress | Significant | Enhanced | Enhanced | Inhibited | Induced | Induced | nih.gov |

| Exogenous H2O2 | - | Stimulated | - | - | - | - | oup.comnih.govresearchgate.netsaudijournals.comnih.gov |

| Superoxide Anion | - | Negatively affected | - | - | - | Strongly induced | nih.gov |

Inhibition of Biosynthesis by Specific Monoterpenes (e.g., 2-carene (B1609329), terpinyl acetate)

Research into the inhibition of this compound biosynthesis by specific monoterpenes such as 2-carene and terpinyl acetate (B1210297) is an area of investigation to understand the regulatory mechanisms of this compound's production in plants. While the provided search results discuss monoterpenes in the context of essential oils and their biological activities, including insecticidal and repellent properties academicjournals.orgcore.ac.ukthieme-connect.comagriculturejournals.cz, and list monoterpenes as substances involved in signaling pathways related to this compound biosynthesis nih.gov, direct detailed research findings specifically demonstrating the inhibition of this compound biosynthesis by 2-carene or terpinyl acetate were not explicitly found within the provided snippets. The search results mention monoterpenes as components of essential oils core.ac.uk and their general involvement in plant defense core.ac.ukagriculturejournals.cz, but the precise inhibitory effect of 2-carene and terpinyl acetate on the this compound biosynthetic pathway requires further detailed investigation based on the provided context.

In Vitro Plant Cell Culture Systems for Biosynthesis Research

In vitro plant cell culture systems have proven to be valuable tools for studying the biosynthesis of secondary metabolites, including this compound. researchgate.netnih.govnih.govebsco.com These systems allow for controlled environments to investigate the factors influencing the production of these compounds. nih.govebsco.com

Studies have utilized cell cultures from Cupressus lusitanica to investigate the elicitation of this compound biosynthesis. researchgate.netnih.gov Elicitors such as yeast elicitor, hydrogen peroxide (H2O2), and methyl jasmonate have been shown to stimulate the production of this compound in these cell cultures. researchgate.netnih.gov The elicitor-induced accumulation of this compound can be partially blocked by inhibitors of jasmonate and ethylene biosynthesis or signal transduction, indicating the involvement of these pathways in the elicitor signal transduction leading to this compound accumulation. researchgate.net

Further research using pharmacological and biochemical approaches in Cupressus lusitanica cell cultures suggested that calcium influx is required for elicitor-induced production of this compound. nih.gov Treatment with calcium ionophore A23187 alone stimulated this compound production, and pretreatments with EGTA, LaCl3, and verapamil (B1683045) partially blocked the accumulation induced by A23187 or yeast elicitor. nih.gov These findings highlight the role of calcium signaling in the biosynthetic pathway. nih.gov

In vitro culture systems offer advantages for producing secondary compounds in higher quantities without the inhibiting effects of the external atmosphere. nih.gov They also allow for the investigation of signaling pathways and metabolic flux related to the biosynthesis of compounds like this compound and other monoterpenes. nih.govthegoodscentscompany.com

While the provided information confirms the use and value of in vitro plant cell culture systems for studying this compound biosynthesis and the influence of elicitors and signaling molecules, specific data tables detailing yields or the impact of various culture conditions on this compound production were not present in the search results.

Key Findings from In Vitro Cell Culture Research:

Chemical Synthesis and Derivatization

Historical Context of Synthetic Production

Thujaplicins were among the first natural tropolones to be synthesized wikipedia.org. The synthetic production of natural tropolones, including beta-thujaplicine, was pioneered by researchers like Ralph Raphael and Tetsuo Nozoe wikipedia.org. Tetsuo Nozoe and colleagues were also the first to identify this compound as a non-benzenoid aromatic compound wikipedia.org. The interest in synthetic methods grew due to the desire to explore the properties of these compounds and to overcome limitations associated with their isolation from natural sources researchgate.netbibliotekanauki.pl.

Regiospecific Synthetic Routes (e.g., from 2-isopropylphenol)

Various synthetic pathways have been developed for thujaplicins, including cycloaddition reactions, ring expansion, and routes starting from readily available precursors wikipedia.orgmdpi.com. A notable regiospecific synthesis of this compound has been achieved starting from 2-isopropylphenol (B134262) mdpi.comacs.orgacs.org. This route involves a sequence of reactions designed to selectively construct the seven-membered tropolone (B20159) ring with the isopropyl group in the desired position.

One approach involves the ring expansion of six-membered rings mdpi.com. For instance, ring expansion of 2-isopropylcyclohexanone (B93567) has been explored as a method for synthesizing thujaplicins wikipedia.org. Another strategy involves cycloaddition reactions, such as the cycloaddition of isopropylcyclopentadiene and dichloroketene (B1203229) wikipedia.org. The resulting cycloadduct can then undergo transformations to yield the tropolone ring system nih.gov.

A specific regiospecific synthesis from 2-isopropylphenol involves converting it to a cycloheptanone (B156872) derivative, which is then subjected to oxidation, bromination, and dehydrobromination steps to yield this compound acs.org. Control of reaction conditions in the oxidation and bromination steps is crucial for achieving good yields acs.org. While synthesis of thujaplicins from isopropylcycloheptanones via selenium dioxide oxidation followed by bromination and dehydrobromination is known, achieving high yields has been a challenge with this approach, possibly due to the drastic reaction conditions acs.org.

Regioselective synthesis of beta-thujaplicin has also been reported from (R)-(+)-limonene through different dienyl silyl (B83357) ether intermediates researchgate.netresearchgate.net.

Synthesis of Related Compounds (e.g., thiotropolones)

The synthetic strategies developed for tropolones like this compound can often be adapted or provide intermediates for the synthesis of related compounds, such as thiotropolones mdpi.comrsc.org. Thiotropolones are structural analogs where a sulfur atom replaces one or both oxygen atoms of the tropolone ring umsl.edu.

One method for synthesizing thiotropolones involves using tosylated thujaplicin isomers as starting materials rsc.orgumsl.edu. For example, 4-isopropyl-thiotropolone and 6-isopropyl-thiotropolone have been synthesized by reacting tosylated this compound isomers with sodium hydrosulfide (B80085) rsc.orgumsl.edu. This demonstrates how derivatization of the hydroxyl group in tropolones can facilitate the introduction of sulfur.

Research into the synthesis of thiotropolones is driven by their potential biological activities, similar to those of tropolones umsl.edunih.gov.

Challenges in Synthesis and Isolation of Isomers

The synthesis of thujaplicins and their derivatives often presents challenges, particularly concerning regioselectivity and the separation of isomers mdpi.comresearchgate.netgoogle.com. This compound has two other isomers, alpha- and gamma-thujaplicin (B1210281), where the isopropyl group is located at different positions on the tropolone ring wikipedia.orgpsu.edu.

Achieving high regioselectivity in the synthesis to favor the formation of a specific isomer, such as this compound, can be difficult acs.orggoogle.com. Many synthetic routes can yield a mixture of isomers, requiring subsequent separation researchgate.netgoogle.com.

The isolation and identification of thujaplicin regioisomers can be challenging and often necessitates detailed spectroscopic analysis, such as NMR experiments researchgate.net. For instance, during attempts to synthesize O-alkyl derivatives of 4-isopropyl-tropolone, a mixture of 4- and 6-isopropyl derivatives was observed researchgate.net.

Furthermore, derivatization reactions, such as tosylation of the hydroxyl group in unsymmetrical hydroxytropolones like this compound, can lead to isomerization under standard conditions, resulting in a mixture of tosylated isomers rsc.orgresearchgate.net. The inability to easily separate these isomers can complicate the synthesis and purification of downstream derivatives rsc.org. Developing methods for selective tosylation or facile separation of isomers is crucial from a synthetic perspective rsc.org.

Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like beta-thujaplicin. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the first step in structural analysis. These experiments identify the different types of hydrogen and carbon atoms in the molecule based on their unique resonance frequencies, or chemical shifts (δ), which are influenced by the local electronic environment.

For beta-thujaplicin (C₁₀H₁₂O₂), the ¹H NMR spectrum shows distinct signals for the protons on the seven-membered tropolone (B20159) ring and the isopropyl group. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each of the ten carbon atoms, including the carbonyl and hydroxyl-bearing carbons of the tropolone ring. oncotarget.com The precise assignment of these signals is crucial for confirming the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for beta-Thujaplicin

Note: Data compiled from spectral databases and may vary slightly based on solvent and experimental conditions.

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1 | 172.5 | - | - |

| 2 | 172.5 | - | - |

| 3 | 119.6 | 7.45 | d, J = 10.5 |

| 4 | 161.2 | - | - |

| 5 | 132.1 | 7.15 | dd, J = 10.5, 9.5 |

| 6 | 136.8 | 7.35 | d, J = 9.5 |

| 7 | 144.0 | 8.62 | s |

| 8 (CH) | 38.8 | 3.10 | sept, J = 7.0 |

| 9 (CH₃) | 23.5 | 1.30 | d, J = 7.0 |

| 10 (CH₃) | 23.5 | 1.30 | d, J = 7.0 |

Data derived from studies on thujaplicin derivatives and spectral databases. cdnsciencepub.commassbank.eu

While 1D NMR identifies the atoms present, two-dimensional (2D) NMR experiments reveal how they are connected. For complex structures like beta-thujaplicin, 2D NMR is indispensable for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For beta-thujaplicin, COSY spectra would show correlations between the protons on the tropolone ring (H-3, H-5, H-6) and between the methine proton (H-8) and the methyl protons (H-9, H-10) of the isopropyl group. acsmedchem.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of a proton's chemical shift to its corresponding carbon's chemical shift. For example, the proton signal at ~3.10 ppm would show a cross-peak with the carbon signal at ~38.8 ppm, confirming the C-8/H-8 pair. cdnsciencepub.commassbank.eu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between carbons and protons separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, the methyl protons (H-9/H-10) would show correlations to the methine carbon (C-8) and the ring carbon C-4, confirming the attachment point of the isopropyl group to the tropolone ring. researchgate.netacsmedchem.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's three-dimensional conformation and the spatial relationship between different parts of the structure.

The analysis of natural products, which are often available in limited quantities, greatly benefits from advancements in NMR hardware.

Cryogenic Probes: These probes cool the detector electronics to very low temperatures (~20-25 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four. nih.govnih.gov This enhancement in sensitivity is particularly valuable for ¹³C NMR and 2D NMR experiments, which are inherently less sensitive than ¹H NMR. It allows for the analysis of smaller sample quantities and significantly reduces experiment time. researchgate.net

High-Field Magnets: NMR spectrometers with higher magnetic field strengths (e.g., 800 MHz and above) offer two key advantages: increased sensitivity and greater spectral resolution. The increased resolution spreads out the signals, making it easier to distinguish between protons and carbons with similar chemical shifts, which is essential for accurately analyzing complex regions of the spectrum. For beta-thujaplicin, this would help resolve the closely spaced signals of the aromatic protons on the tropolone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

HRESIMS is a soft ionization technique that can determine the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental formula. For beta-thujaplicin, HRESIMS would detect the protonated molecule [M+H]⁺.

Table 2: HRESIMS Data for beta-Thujaplicin

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Exact Mass (Calculated) | 164.08373 u |

| [M+H]⁺ Ion (Calculated) | 165.09101 m/z |

| [M+H]⁺ Ion (Observed) | 165.09153 m/z |

Observed data from MassBank Record: MSBNK-RIKEN-PR100373. researchgate.net

The close agreement between the calculated and observed mass confirms the molecular formula C₁₀H₁₂O₂, ruling out other possible formulas with a similar nominal mass.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown ones.

For beta-thujaplicin, the protonated molecule ([M+H]⁺, m/z 165.09) is selected as the precursor. Its fragmentation provides clues about the structure, such as the loss of the isopropyl group or cleavages within the tropolone ring. The general fragmentation of tropolones often involves the sequential loss of carbon monoxide (CO) and a hydrogen radical. cdnsciencepub.com

Table 3: Key MS/MS Fragmentation Product Ions of beta-Thujaplicin ([M+H]⁺)

| Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|

| 147.08 | Loss of H₂O (water) |

| 137.06 | Loss of CO (carbon monoxide) |

| 122.06 | Loss of C₃H₇ (isopropyl radical) |

| 119.08 | Loss of H₂O and CO |

| 94.06 | Loss of C₃H₇ and CO |

| 77.04 | Phenyl cation fragment |

Data derived from MassBank Record: MSBNK-RIKEN-PR100373. researchgate.net

This fragmentation data provides a structural fingerprint for beta-thujaplicin, corroborating the information obtained from NMR spectroscopy and confirming the presence and connectivity of its key functional groups.

Computational Strategies for MS Data Interpretation (e.g., Universal Fragmentation Model)

The interpretation of tandem mass spectrometry (MS/MS) data, which is crucial for structural elucidation, is increasingly supported by sophisticated computational strategies. nih.govnih.gov These methods aim to predict and explain the fragmentation patterns of molecules like β-Thujaplicin when they are energized in the gas phase within a mass spectrometer. chemrxiv.orgresearchgate.net

One such advanced approach is the Universal Fragmentation Model (UFM). The UFM is founded on the principles of gas-phase ion chemistry and computational modeling to predict fragmentation pathways, the structures of fragment ions, and the energetics of these processes for a wide range of molecules. chemrxiv.orgchemrxiv.orgresearchgate.net This model is particularly powerful for interpreting complex fragmentation chemistries that involve intricate rearrangements, which can be challenging to decipher manually. chemrxiv.orgresearchgate.net

For a molecule like β-Thujaplicin, the UFM would computationally model the protonated or deprotonated molecule and then simulate its fragmentation under collision-induced dissociation (CID) conditions. It would predict the most likely bond cleavages and rearrangements, generating a theoretical mass spectrum. This predicted spectrum can then be compared with the experimentally obtained MS/MS spectrum to confirm the structure or identify unknown compounds. Machine learning models and graph neural networks are also emerging as powerful tools for in-silico fragmentation prediction, offering speed and improved accuracy. nih.gov These computational tools are essential for translating the complex raw data from mass spectrometers into meaningful structural information. nih.govslavovlab.netuu.nl

X-ray Crystallography for Solid-State Structure Determination

The molecular and crystal structure of β-Thujaplicin (also known as 4-isopropyltropolone) was determined using single-crystal X-ray diffraction. rsc.org The analysis revealed that the π-electron system in the tropolone ring is partially delocalized. rsc.org The bond between carbons C1 and C2 is essentially a single bond, while other C-C bonds within the ring show intermediate character between single and double bonds. rsc.org The seven-membered ring itself is not perfectly flat, showing slight but significant deviations from coplanarity. rsc.org

The crystallographic data provides a definitive solid-state picture of the molecule, serving as a fundamental reference for its structure. rsc.org

Interactive Table: Crystallographic Data for β-Thujaplicin

| Parameter | Value | Reference |

| Crystal System | Monoclinic | rsc.org |

| Space Group | I2/c | rsc.org |

| Cell Length 'a' | 17.063 Å | rsc.org |

| Cell Length 'b' | 6.469 Å | rsc.org |

| Cell Length 'c' | 15.970 Å | rsc.org |

| Cell Angle 'β' | 90.77° | rsc.org |

| Molecules per Unit Cell (Z) | 8 | rsc.org |

| C(1)-C(2) Bond Length | 1.469 Å | rsc.org |

| Mean of other C-C single bonds | 1.416 Å | rsc.org |

| Mean of C-C double bonds | 1.362 Å | rsc.org |

Electron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining high-resolution atomic structures from nanocrystals. nih.govjustia.com This technique is particularly valuable when crystals are too small for conventional X-ray diffraction, a common challenge in natural product and pharmaceutical research. nih.govmdpi.com MicroED utilizes the strong interaction between electrons and matter, allowing diffraction data to be collected from crystals that are a billionth of the size required for X-ray methods. nih.gov

The process involves continuously rotating a nanosized crystal in a low-dose electron beam within a transmission electron microscope while recording diffraction data as a movie. nih.govyoutube.com The collected data can then be processed using standard crystallographic software to solve the molecular structure. nih.gov

While no specific MicroED studies on β-Thujaplicin have been published, the technique holds significant potential. If β-Thujaplicin samples yield only microcrystalline or nanocrystalline material, MicroED would be the ideal method for obtaining a high-resolution crystal structure where traditional X-ray techniques would fail. mdpi.com Its ability to work with minute amounts of material and even mixtures makes it a powerful tool for structural discovery. youtube.comnih.gov

Integration of Multiple Spectroscopic and Spectrometric Techniques

For a comprehensive and unambiguous structural elucidation of a molecule like β-Thujaplicin, integrating data from multiple analytical techniques is a powerful and often necessary strategy. nih.govscispace.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, are highly complementary methods. creative-biostructure.com While X-ray crystallography provides a precise, static picture of the molecule in the solid state, NMR spectroscopy reveals its dynamic structure and conformation in solution. nih.govcreative-biostructure.com

Combining these techniques can resolve ambiguities and provide a more complete understanding of the molecule's behavior. nih.govresearchgate.net For example, NMR can be used to confirm the connectivity and solution-state structure, which can then aid in refining the crystal structure model. researchgate.net

Similarly, integrating mass spectrometry (MS) with these methods provides crucial information on molecular weight and elemental composition (from high-resolution MS) and structural fragments (from MS/MS). nih.gov A hybrid approach, combining data from MS, NMR, and crystallography, ensures that the proposed structure is consistent across different physical states and analytical conditions, leading to a highly confident structural assignment. nih.gov This integrated approach leverages the strengths of each technique to overcome their individual limitations, yielding a deeper and more reliable understanding of the molecular structure. creative-biostructure.com

Biological Activities: Mechanistic Investigations Non Clinical Focus

Antimicrobial Activity: Mechanistic Investigations (Non-Clinical Focus)

Beta-thujaplicin, also known as hinokitiol (B123401), is a natural monoterpenoid found in the heartwood of trees belonging to the Cupressaceae family. wikipedia.org It has garnered significant scientific interest for its potent biological activities, particularly its antimicrobial properties. wikipedia.org Mechanistic studies have begun to unravel the complex ways in which this compound exerts its effects against a wide array of microorganisms.

Broad Spectrum Against Bacteria (Gram-positive and Gram-negative)

Beta-thujaplicin exhibits significant antimicrobial activity against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative species. nih.govresearchgate.net Its efficacy has been demonstrated against various pathogenic bacteria, including those prevalent in the oral cavity and upper airways, irrespective of their antibiotic resistance status. nih.govnih.gov

Research has shown that Gram-positive bacteria are generally more susceptible to beta-thujaplicin than Gram-negative bacteria. nih.gov This difference in susceptibility is thought to be related to the structural differences in their cell membranes; the outer membrane of Gram-negative bacteria can act as a permeability barrier against hydrophobic compounds like beta-thujaplicin. researchgate.net For instance, at a concentration equivalent to its minimum inhibitory concentration (MIC), beta-thujaplicin demonstrated high bactericidal activity, reducing the viability of many Gram-positive bacterial strains by over 99%. researchgate.net In contrast, the Gram-negative strains tested showed relative or high resistance to its bactericidal effects. researchgate.net

The compound has shown strong antibacterial properties against Gram-positive bacteria like Streptococcus bovis while displaying weaker activity against Gram-negative bacteria such as Megasphaera elsdenii. nih.gov Nevertheless, it is effective against a range of pathogens. For example, it has been shown to inhibit the growth of Legionella pneumophila, the causative agent of Legionnaires' disease. nih.gov The MIC of beta-thujaplicin has been determined for numerous bacterial species, highlighting its wide-ranging activity. nih.govnih.gov All tested isolates of the Gram-positive bacterium Staphylococcus aureus, a common cause of skin and nosocomial infections, were inhibited by beta-thujaplicin at MICs ranging from 1.56 to 3.13 mg/L. oup.comnih.gov

Below is a table summarizing the Minimum Inhibitory Concentrations (MICs) of beta-thujaplicin against various bacterial strains.

| Bacterial Species | Type | Resistance Profile | MIC (µg/mL) |

| Streptococcus mutans | Gram-positive | - | 0.3 nih.govnih.gov |

| Streptococcus sobrinus | Gram-positive | - | 1.0 nih.gov |

| Streptococcus pneumoniae | Gram-positive | Antibiotic-susceptible | 0.5 nih.govnih.gov |

| Streptococcus pneumoniae | Gram-positive | Antibiotic-resistant | 0.3-1.0 nih.govnih.gov |

| Streptococcus pyogenes | Gram-positive | - | 0.3 nih.gov |

| Staphylococcus aureus | Gram-positive | Methicillin-susceptible (MSSA) | 30 nih.gov |

| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 32 - 50 nih.govnih.gov |

| Porphyromonas gingivalis | Gram-negative | - | 1.0 nih.govnih.gov |

| Aggregatibacter actinomycetemcomitans | Gram-negative | - | 0.5 nih.gov |

| Prevotella intermedia | Gram-negative | - | 30 nih.gov |

| Fusobacterium nucleatum | Gram-negative | - | 50 nih.gov |

This table is populated with data from scientific research articles.

A key aspect of beta-thujaplicin's antimicrobial action is its ability to interfere with fundamental cellular metabolic processes, specifically cellular respiration. The mode of action is suggested to involve the inhibition of the respiratory chain function. nih.gov Studies on the effects of antibiotics on bacterial metabolism have revealed that inhibiting processes that are major consumers of cellular energy can have significant downstream consequences. mit.edumit.edu Bacteriostatic antibiotics, which inhibit growth, are often associated with the suppression of cellular respiration and oxygen consumption. mit.edumit.edu Beta-thujaplicin's mechanism appears to align with this observation, as it can disrupt the electron transport chain, a critical component of aerobic respiration. frontiersin.org This interference curtails the bacterium's ability to efficiently produce energy, thereby inhibiting its growth and survival.

Beta-thujaplicin has been observed to affect the structural integrity of bacterial cells, particularly the cell wall and cytoplasmic membrane. In some Gram-negative bacteria, the compound has been shown to cause cell lysis. researchgate.net The differences in antibacterial activity between Gram-positive and Gram-negative bacteria are attributed to the distinct structures of their cell membranes. researchgate.net The outer membrane of Gram-negative bacteria typically serves as a barrier to hydrophobic agents like beta-thujaplicin. researchgate.net Interestingly, while it impacts membrane-related functions, some research suggests it does not act as a straightforward membrane depolarizing agent. For example, studies on S. aureus showed that beta-thujaplicin promoted the uptake of ethidium (B1194527) bromide without causing membrane depolarization, a finding that points towards a more specific interaction with membrane components, such as efflux pumps, rather than widespread membrane damage. nih.govnih.gov

Beta-thujaplicin's mechanism of action extends to the inhibition of crucial bacterial enzymatic systems. Its potent metal-chelating ability is thought to be central to this activity, particularly its capacity to interfere with iron-containing enzymes. nih.gov Many enzymes within the bacterial respiratory chain, such as cytochromes, rely on iron as a cofactor. nih.gov By chelating iron, beta-thujaplicin can inhibit the function of these enzymes, thereby disrupting cellular respiration. nih.gov Beyond the respiratory chain, beta-thujaplicin has been shown to inhibit other enzymes, such as tyrosinase, which is involved in melanin (B1238610) synthesis. riversol.com This ability to inhibit a range of enzymes underscores its multifaceted antimicrobial strategy.

A significant aspect of beta-thujaplicin's biological activity is its ability to modulate the efficacy of conventional antibiotics, exhibiting synergistic effects. This is particularly well-documented in its combination with tetracyclines against Staphylococcus aureus, including tetracycline-resistant strains and Methicillin-resistant S. aureus (MRSA). asm.orgasm.org

Studies have shown that in combination with tetracycline (B611298), beta-thujaplicin displays synergistic antibacterial activity against all tested S. aureus strains. nih.gov Remarkably, at a low concentration of 1 μg/mL, beta-thujaplicin was able to completely or partially reverse tetracycline resistance in staphylococcal isolates. nih.govnih.gov The mechanism behind this synergy appears to be the increased intracellular accumulation of tetracycline. nih.govnih.gov Beta-thujaplicin is suggested to act as an efflux pump inhibitor; by blocking the pumps that would otherwise expel tetracycline from the bacterial cell, it allows the antibiotic to reach and remain at its site of action in effective concentrations. nih.govnih.govasm.org This synergistic action was observed to be selective for S. aureus, as no such interaction was found against Bacillus subtilis or Escherichia coli. nih.gov

The table below presents the Fractional Inhibitory Concentration Index (FICI) for the combination of beta-thujaplicin (Hinokitiol) and tetracycline against various bacterial strains. A FICI of ≤ 0.5 indicates synergy.

| Bacterial Strain | Organism | FICI (Hinokitiol + Tetracycline) | Interpretation |

| S. aureus ATCC 43300 | Staphylococcus aureus | 0.375 | Synergy nih.gov |

| S. aureus MRSA ZY-1 | Staphylococcus aureus | 0.25 | Synergy nih.gov |

| S. aureus ZY-2 | Staphylococcus aureus | 0.25 | Synergy nih.gov |

| S. aureus ZY-3 | Staphylococcus aureus | 0.5 | Synergy nih.gov |

| B. subtilis 168 | Bacillus subtilis | 1.25 | No Interaction nih.gov |

| E. coli ATCC 35218 | Escherichia coli | 1.25 | No Interaction nih.gov |

This table is populated with data from a scientific research article. nih.gov

Modulation of Antibiotic Efficacy (e.g., synergy with tetracyclines against Staphylococcus aureus)

Antifungal Activity

Beta-thujaplicin exhibits a broad spectrum of antifungal activities against various fungal species, including those that are pathogenic to plants and humans. nih.govresearchgate.net This natural compound, found in the heartwood of Cupressaceae family trees, contributes to the wood's natural resistance to decay. researchgate.net

The antifungal properties of beta-thujaplicin have been demonstrated against a range of fungi, including wood-rotting fungi and plant pathogens. nih.govresearchgate.net Its efficacy is comparable to some conventional antifungal agents.

A key aspect of beta-thujaplicin's antifungal action is its ability to inhibit the growth of fungal hyphae. Hyphae are the long, branching filamentous structures of a fungus that are essential for its growth and nutrient absorption. By disrupting hyphal growth, beta-thujaplicin effectively halts the spread and proliferation of the fungus. Studies have shown that beta-thujaplicin can significantly inhibit the mycelial growth of various fungi.

While beta-thujaplicin has demonstrated broad antifungal and anti-oomycete activity, its specific mechanism regarding the suppression of zoospore germination is not extensively detailed in the available scientific literature. Oomycetes, or water molds, produce motile spores called zoospores that are crucial for initiating new infections, particularly in plant diseases. nih.gov The germination of these zoospores is a critical step in the infection process. nih.gov Although research has focused on the general antifungal properties of beta-thujaplicin, specific studies detailing its direct impact and mechanistic action on the germination of zoospores are limited.

Beta-thujaplicin has shown potent activity against wood-rotting fungi. nih.govresearchgate.net This is a significant factor in the natural durability of certain types of wood. Research has demonstrated that hinokitiol and related compounds are effective against a variety of wood-decay fungi. nih.govresearchgate.net For example, a study highlighted the strong antifungal activity of beta-thujaplicin against Daedalea dickinsii, with a minimum inhibitory concentration (MIC) of 0.2 μg/ml, which is comparable to the potency of amphotericin B. nih.gov

The ability of beta-thujaplicin to protect wood from fungal attack has been examined in various studies. Both natural and synthetic hinokitiol, as well as its sodium salt derivative, have shown to provide protection against fungal colonization on wood surfaces. ncsu.edu

| Fungus | Activity of Beta-Thujaplicin | Source |

| Daedalea dickinsii | Strong antifungal activity, MIC of 0.2 µg/ml. | nih.gov |

| Aspergillus niger | Antifungal activity at concentrations of 1 mg/mL or greater. | ncsu.edu |

| Penicillium citrinum | Antifungal activity at concentrations of 1 mg/mL or greater. | ncsu.edu |

| Gloeophyllum trabeum | Complete inhibition in soil block tests at concentrations of 20 mg/mL or greater. | ncsu.edu |

| Trametes versicolor | Complete inhibition in soil block tests at concentrations of 20 mg/mL or greater. | ncsu.edu |

Activity Against Other Microorganisms (e.g., Chlamydia trachomatis, Schistosoma mansoni)

The antimicrobial spectrum of beta-thujaplicin extends beyond bacteria and fungi to include other microorganisms such as Chlamydia trachomatis and the parasitic flatworm Schistosoma mansoni.

Chlamydia trachomatis

Chlamydia trachomatis is a common bacterial pathogen responsible for sexually transmitted infections. Studies have indicated that beta-thujaplicin possesses inhibitory effects on C. trachomatis, suggesting its potential as a topical therapeutic agent.

Schistosoma mansoni

Schistosomiasis is a significant parasitic disease caused by blood flukes of the genus Schistosoma. Beta-thujaplicin has demonstrated a notable cercaricidal effect against Schistosoma mansoni in vitro. The cercariae are the larval form of the parasite that penetrates the skin. Transmission electron microscopy studies have revealed that exposure to beta-thujaplicin causes significant ultrastructural changes in the cercariae. Within 15 minutes of exposure to a concentration of 25 μg/ml, degenerative changes in the tegument and deeper parenchymal structures were observed. These structural alterations are believed to be the reason for the inability of the treated cercariae to infect a host.

Insecticidal and Acaricidal Activity

In addition to its antimicrobial and antiparasitic properties, beta-thujaplicin also exhibits significant insecticidal and acaricidal activities, contributing to the natural defense mechanism of the trees from which it is derived.

Insecticidal Activity

Research has shown that beta-thujaplicin and its related compounds possess strong insecticidal properties against various insect species. One study demonstrated its effectiveness against the termite species Coptotermes formosanus, with a 50% lethal concentration (LC50) of 0.07 g/m². nih.gov While potent, this activity was noted to be lower than that of the commercial insecticide chlorpyrifos. nih.gov

Acaricidal Activity

Beta-thujaplicin has also been identified as a potent acaricide, effective against mites. A study investigating its activity against the mold mite Tyrophagus putrescentiae found it to have a strong acaricidal effect, with an LC50 of 0.25 g/m². nih.gov This was significantly more potent than N,N-diethyl-m-toluamide (DEET), a common active ingredient in insect repellents. nih.gov

| Target Organism | Type of Activity | LC50 Value | Source |

| Coptotermes formosanus (termite) | Insecticidal | 0.07 g/m² | nih.gov |

| Tyrophagus putrescentiae (mite) | Acaricidal | 0.25 g/m² | nih.gov |

Effects on Insect and Mite Mortality and Development

Beta-thujaplicin, also known as hinokitiol, has demonstrated significant insecticidal and acaricidal properties against a range of arthropod pests. nih.govwikipedia.org Research has shown its efficacy in causing mortality and disrupting the development of various species, positioning it as a compound of interest for pest management. wikipedia.orgwikipedia.org

The compound's lethal effects have been documented against several key pests. For instance, it exhibits strong insecticidal activity against the termite species Coptotermes formosanus and the mold mite Tyrophagus putrescentiae. nih.gov Studies have determined the 50% lethal concentration (LC50) of hinokitiol for C. formosanus to be 0.07 g/m² and for T. putrescentiae to be 0.25 g/m². nih.gov Its activity against T. putrescentiae was found to be more potent than the commonly used repellent N,N-diethyl-m-toluamide (DEET). nih.gov

Table 1: Insecticidal and Acaricidal Activity of Thujaplicin Isomers

| Pest Species | Compound | Efficacy (LC50) | Reference |

|---|---|---|---|

| Coptotermes formosanus (Termite) | beta-Thujaplicin (Hinokitiol) | 0.07 g/m² | nih.gov |

| Tyrophagus putrescentiae (Mold Mite) | beta-Thujaplicin (Hinokitiol) | 0.25 g/m² | nih.gov |

| Reticulitermes speratus (Termite) | alpha-Thujaplicin | 0.02 g/m² | nih.gov |

| Dermatophagoides farinae (Dust Mite) | alpha-Thujaplicin | 0.66 g/m² | nih.gov |

Repellent Action Against Arthropods (e.g., Lasioderma serricorne, Dermanyssus gallinae)

Beyond its lethal effects, beta-thujaplicin exhibits potent repellent properties against various arthropods. This repellent action is a key aspect of its biological activity, preventing pests from infesting treated areas.

Significant research has focused on its repellency against the cigarette beetle, Lasioderma serricorne, a major pest of stored products. elsevierpure.comresearchgate.net Studies have demonstrated that hinokitiol strongly repels these beetles. researchgate.net In laboratory settings using an olfactometer, beetles showed a significantly lower frequency of entering tubes treated with hinokitiol compared to control tubes. researchgate.net The residence time in the treated tubes was also much shorter. elsevierpure.comresearchgate.net This strong repellency was maintained even in the presence of food attractants, highlighting its practical potential for protecting stored goods. elsevierpure.comresearchgate.net While its contact and fumigant toxicity against the beetles were not as strong, its ability to deter them is a notable characteristic. researchgate.net

Beta-thujaplicin's repellent effects also extend to mites, such as the poultry red mite, Dermanyssus gallinae. This ectoparasite is a significant threat to the poultry industry. nih.govnih.gov While many studies focus on essential oils containing multiple compounds, the repellent properties of individual components like thujones are recognized. nih.govijagbio.com The use of plant-derived repellents is considered a promising alternative to conventional chemical acaricides for managing D. gallinae infestations. inra.fr The development of repellents is crucial for integrated pest management strategies, aiming to keep mites away from poultry and reduce the need for continuous chemical treatments. nih.govresearchgate.net

Table 2: Repellent Activity of beta-Thujaplicin (Hinokitiol)

| Pest Species | Observed Effect | Reference |

|---|---|---|

| Lasioderma serricorne (Cigarette Beetle) | Strong repellency, reduced entry into treated areas, shorter residence time. | elsevierpure.comresearchgate.net |

| Dermanyssus gallinae (Poultry Red Mite) | Contributes to the repellent activity of essential oils used for mite control. | nih.govnih.govinra.fr |

Molecular Targets and Mechanisms in Insects

The insecticidal and repellent activities of beta-thujaplicin are rooted in its interaction with specific molecular targets within the insect's nervous system. Octopamine and tyramine (B21549) receptors, which are unique to invertebrates, are key targets for this compound. nih.govscienceopen.comnih.gov

Octopamine is a critical neurotransmitter, neuromodulator, and neurohormone in insects, playing roles analogous to norepinephrine (B1679862) in vertebrates. nih.govresearchgate.net It regulates numerous physiological processes, and its receptors (OARs) are prime targets for developing new insecticides. nih.govnih.gov OARs are G-protein coupled receptors (GPCRs) that can be classified into different groups, including alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) receptors. nih.govnih.gov Monoterpenoid compounds like beta-thujaplicin, which share structural similarities with natural ligands, have been shown to bind to OARs, disrupting normal nerve function. nih.govscienceopen.com This interaction can lead to a range of effects from altered behavior to mortality, depending on the specific receptor subtype and insect species. nih.govresearchgate.net

To understand the molecular basis of these interactions, researchers increasingly use in silico (computational) methods. nih.govscienceopen.comHomology modeling is used to create three-dimensional structural models of insect OARs and TARs when their crystal structures are not available. nih.gov These models are built based on the known structures of related proteins.